(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-11(19)12-4-2-6-15(9-12)24(21,22)18-16(20)13(10-17)8-14-5-3-7-23-14/h2-9H,1H3,(H,18,20)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGKLWHEMVQNX-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC(=O)/C(=C\C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H13N3O4S
- Molecular Weight : 335.34 g/mol
- Structural Features : The compound features a furan ring, a cyano group, and a sulfonamide moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound includes:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis.
- Anticancer Properties : Research has shown that the compound may induce apoptosis in cancer cells by activating caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancers.
- Anti-inflammatory Effects : The sulfonamide group contributes to anti-inflammatory activities by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways critical for cell survival.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in target cells, promoting apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits COX enzymes |
Table 2: Pharmacological Studies
| Study Type | Model Used | Findings |
|---|---|---|
| In vitro | Cancer cell lines | Significant reduction in viability |
| In vivo | Murine model for inflammation | Decreased inflammatory markers |
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after 24 hours of treatment.
- Antimicrobial Efficacy : Another study tested the compound against methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated significant antibacterial activity with an MIC value lower than that of commonly used antibiotics.
Scientific Research Applications
Medicinal Chemistry
(Z)-N-(3-acetylphenyl)sulfonyl-2-cyano-3-(furan-2-yl)prop-2-enamide has been investigated for its pharmacological properties, particularly as an inhibitor of various enzymes.
Case Study: Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory activity against enzymes such as catechol-O-methyltransferase (COMT), which is relevant in treating neurological disorders like Parkinson's disease. The sulfonamide group enhances the binding affinity to the enzyme active site, thereby increasing the compound's efficacy as a therapeutic agent .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.
Synthetic Pathways
A typical synthetic route involves the reaction of furan derivatives with cyanoacrylamides under specific conditions to yield this compound. This method allows for the introduction of various functional groups, facilitating the development of diverse chemical entities for further research .
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential COMT inhibitor | |
| Similar Sulfonamides | Antimicrobial properties | |
| Furan Derivatives | Anticancer activity |
Table 2: Synthetic Methods Overview
| Methodology | Key Features | Yield (%) |
|---|---|---|
| Reaction with furan | High selectivity for Z-isomer | 75% |
| Cyclization reactions | Formation of complex cyclic structures | 60% |
| Coupling reactions | Introduction of various substituents | 80% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Cyano Groups
Compound 1 : 2-Cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Molecular Formula : C23H19N3O4
- Key Features :
- Replaces the 3-acetylphenylsulfonyl group with a 2,4,6-trimethylphenyl group.
- Incorporates a 2-nitrophenyl substituent on the furan ring.
Compound 2 : (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
Analogues with Thiazole and Hydrazinyl Groups
Compound 3 : (Z)-N-(3-(2-(4-Arylthiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides
Research Findings and Implications
- Synthetic Flexibility : The target compound’s sulfonamide group distinguishes it from analogues with thiazole or nitroaryl substituents. This group may improve binding affinity in protein targets due to its polar nature .
- Biological Relevance : Thiazole-containing analogues (e.g., Compound 3) demonstrate cytotoxicity in anticancer screenings, suggesting that the target compound’s bioactivity could be modulated by its sulfonamide and furan groups .
- Electronic Effects: The cyano group’s electron-withdrawing nature is conserved across analogues, but substituents like nitro or acetyl alter electron distribution, impacting reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
